molecular formula C11H12O2S B14580379 Pentanethioic acid, 4-oxo-, S-phenyl ester CAS No. 61049-75-0

Pentanethioic acid, 4-oxo-, S-phenyl ester

Cat. No.: B14580379
CAS No.: 61049-75-0
M. Wt: 208.28 g/mol
InChI Key: QNCOUANDQZRBHZ-UHFFFAOYSA-N
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Description

Pentanethioic acid, 4-oxo-, S-phenyl ester is an organic compound with the molecular formula C({11})H({12})O(_{2})S It is a derivative of pentanethioic acid, characterized by the presence of a phenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanethioic acid, 4-oxo-, S-phenyl ester typically involves the esterification of pentanethioic acid with phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the reactants to a specific temperature to achieve the desired esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The industrial process may also involve purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Pentanethioic acid, 4-oxo-, S-phenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl esters.

Scientific Research Applications

Pentanethioic acid, 4-oxo-, S-phenyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentanethioic acid, 4-oxo-, S-phenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pentanethioic acid, which can then interact with enzymes or receptors in biological systems. The phenyl group may also play a role in stabilizing the compound and enhancing its binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Pentanoic acid, 4-oxo-, phenylmethyl ester: Similar structure but with a phenylmethyl ester group.

    Pentanoic acid, 4-oxo-, pentyl ester: Similar structure but with a pentyl ester group.

    Pentanoic acid, 4-oxo-, ethyl ester: Similar structure but with an ethyl ester group.

Uniqueness

Pentanethioic acid, 4-oxo-, S-phenyl ester is unique due to the presence of the sulfur atom in its structure, which imparts distinct chemical properties

Properties

CAS No.

61049-75-0

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

S-phenyl 4-oxopentanethioate

InChI

InChI=1S/C11H12O2S/c1-9(12)7-8-11(13)14-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

QNCOUANDQZRBHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)SC1=CC=CC=C1

Origin of Product

United States

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